molecular formula C15H18N4O4S3 B4577322 4-{2-[({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)amino]ethyl}benzenesulfonamide

4-{2-[({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)amino]ethyl}benzenesulfonamide

Cat. No.: B4577322
M. Wt: 414.5 g/mol
InChI Key: PVSWUJNBHHDSMN-UHFFFAOYSA-N
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Description

4-{2-[({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)amino]ethyl}benzenesulfonamide is a useful research compound. Its molecular formula is C15H18N4O4S3 and its molecular weight is 414.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 414.04901859 g/mol and the complexity rating of the compound is 669. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Applications in Endothelin Antagonism and Cardiovascular Research

Research on benzenesulfonamide derivatives has identified their potential as endothelin-A (ETA) selective antagonists, particularly in cardiovascular contexts. For instance, modifications at the ortho position of N-(3,4-dimethyl-5-isoxazolyl) benzenesulfonamide led to biphenylsulfonamides with improved ETA binding affinity and functional activity, demonstrating oral activity in inhibiting the pressor effect caused by ET-1 infusion in rats and monkeys, indicating potential applications in cardiovascular disease management (Murugesan et al., 1998).

Synthetic Applications and Heterocyclic Synthesis

Benzenesulfonamide acts as a powerful Directed Metalation Group (DMG), with its derivatives being employed in various synthetic applications including heterocyclic synthesis. This highlights its utility in the preparation of complex organic molecules, showcasing the versatility of benzenesulfonamides in organic synthesis (Familoni, 2002).

Carbonic Anhydrase Inhibition for Medical Applications

The development of sulfonamides incorporating a 4-sulfamoylphenyl-methylthiourea scaffold has shown potent inhibitory effects on carbonic anhydrase isozymes, which are significant for medical applications such as lowering intraocular pressure in glaucoma treatment (Casini et al., 2002).

Anti-Cancer Properties

Biphenylsulfonamides have exhibited inhibitory action towards transmembrane, tumor-associated carbonic anhydrase isozymes, showing cytotoxic activity against various human cancer cell lines. This suggests their potential role in cancer therapy, particularly targeting tumor-associated carbonic anhydrases (Morsy et al., 2009).

Structural and Molecular Studies

Investigations into the structural and molecular aspects of benzenesulfonamide derivatives have provided insights into their steric hindrance and molecular-electronic structures. Such studies are crucial for understanding the interaction mechanisms of these compounds with biological targets, potentially leading to the design of more effective therapeutic agents (Rublova et al., 2017).

Properties

IUPAC Name

1-(4-sulfamoylphenyl)-3-[2-(4-sulfamoylphenyl)ethyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O4S3/c16-25(20,21)13-5-1-11(2-6-13)9-10-18-15(24)19-12-3-7-14(8-4-12)26(17,22)23/h1-8H,9-10H2,(H2,16,20,21)(H2,17,22,23)(H2,18,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVSWUJNBHHDSMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC(=S)NC2=CC=C(C=C2)S(=O)(=O)N)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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